6-Bromo-4-chloro-2-(chloromethyl)quinazoline
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Overview
Description
6-Bromo-4-chloro-2-(chloromethyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry. This compound, with the molecular formula C9H5BrCl2N2, is characterized by the presence of bromine, chlorine, and a chloromethyl group attached to the quinazoline core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-2-(chloromethyl)quinazoline typically involves the reaction of 2-amino-5-bromo-4-chlorobenzyl chloride with formamide under anhydrous conditions. The reaction is carried out in the presence of a base such as potassium carbonate, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloro-2-(chloromethyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form quinazoline N-oxides.
Reduction Reactions: Reduction of the bromine and chlorine atoms can lead to the formation of different quinazoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted quinazolines depending on the nucleophile used.
Oxidation Reactions: Quinazoline N-oxides are the major products.
Reduction Reactions: Reduced quinazoline derivatives with different substituents.
Scientific Research Applications
6-Bromo-4-chloro-2-(chloromethyl)quinazoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes and receptors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-2-(chloromethyl)quinazoline involves its interaction with specific molecular targets. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can disrupt their function, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-chloroquinoline
- 6-Bromo-4-chloro-2-methylquinoline
- 4-Chloro-2-(chloromethyl)quinazoline
Comparison
6-Bromo-4-chloro-2-(chloromethyl)quinazoline is unique due to the presence of both bromine and chlorine atoms along with a chloromethyl group. This combination of substituents enhances its reactivity and potential biological activities compared to similar compounds. For instance, 6-Bromo-4-chloroquinoline lacks the chloromethyl group, which limits its reactivity in certain substitution reactions .
Properties
IUPAC Name |
6-bromo-4-chloro-2-(chloromethyl)quinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrCl2N2/c10-5-1-2-7-6(3-5)9(12)14-8(4-11)13-7/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIDABABTRGNNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC(=N2)CCl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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